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molecular formula C6H2F6N2O3S B8486997 2-(Trifluoromethyl)pyrimidin-5-yl trifluoromethanesulfonate

2-(Trifluoromethyl)pyrimidin-5-yl trifluoromethanesulfonate

Cat. No. B8486997
M. Wt: 296.15 g/mol
InChI Key: ABSIQLWBSOCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700604B2

Procedure details

Triflic anhydride (13.9 g, 85 mmol) in dry DCM (70 mL) was added slowly to an ice-cold solution of 2-(trifluoromethyl)pyrimidin-5-ol (13.9, 85 mmol) (U.S. Pat. No. 4,558,039), DIPEA (16 mL, 93 mmol) and dry DCM (260 mL) at such a rate that the temperature was kept between 4° C. and 6° C. After the addition was complete, the solution was stirred for 2.5 h at 4° C. and then allowed to warm to RT. Water (50 mL) and 1M phosphoric acid (4.5 mL) were added and the phases were washed and separated. The organic phase was washed successively with water and saturated sodium bicarbonate, dried, filtered and carefully concentrated by rotary evaporation (pressure 300-400 mbar). The dark-red oil was purified by column chromatography with EtOAc-heptanes (1:8 through 1:4) as eluent to give 22.5 g (90%) of the title product as a colourless oil that crystallised in the cold. Alternatively, the product could be purified by distillation, b.p. 75-77° C./10 mbar.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
S([O:8][S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10])(C(F)(F)F)(=O)=O.[F:16][C:17]([F:26])([F:25])[C:18]1[N:23]=[CH:22][C:21](O)=[CH:20][N:19]=1.CCN(C(C)C)C(C)C.P(=O)(O)(O)O>C(Cl)Cl.O>[F:15][C:12]([F:13])([F:14])[S:9]([O:8][C:21]1[CH:20]=[N:19][C:18]([C:17]([F:26])([F:25])[F:16])=[N:23][CH:22]=1)(=[O:10])=[O:11]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85 mmol
Type
reactant
Smiles
FC(C1=NC=C(C=N1)O)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 2.5 h at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 4° C. and 6° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
WASH
Type
WASH
Details
the phases were washed
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed successively with water and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated by rotary evaporation (pressure 300-400 mbar)
CUSTOM
Type
CUSTOM
Details
The dark-red oil was purified by column chromatography with EtOAc-heptanes (1:8 through 1:4) as eluent

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=NC(=NC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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